1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid
Description
The compound 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid is a piperidine derivative functionalized with a benzyloxycarbonyl (Cbz) protecting group at position 1, a 4-ethylpiperazine substituent at position 5, and a carboxylic acid moiety at position 3.
The Cbz group is commonly employed to protect amines during multi-step syntheses, while the 4-ethylpiperazine moiety may enhance solubility or modulate receptor binding affinity. The carboxylic acid group facilitates further functionalization, such as amide bond formation. Structural similarities to compounds like 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid (CAS 1823633-01-7, C₁₅H₁₉NO₄) highlight its relevance in drug discovery pipelines .
Properties
Molecular Formula |
C20H29N3O4 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H29N3O4/c1-2-21-8-10-22(11-9-21)18-12-17(19(24)25)13-23(14-18)20(26)27-15-16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3,(H,24,25) |
InChI Key |
XVMSLOKMUMJYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Core
The core piperidine ring bearing the carboxylic acid at position 3 can be synthesized via:
- Starting from 3-bromo-5-nitroquinoline , reduction to the corresponding amino derivative.
- Hydrolysis or ring transformation to obtain the piperidine ring with a carboxylic acid group at the 3-position, following procedures similar to those described in patent WO2019145718A1.
Introduction of the Benzyloxycarbonyl Group
- The amino group at the nitrogen of the piperidine is protected with benzyl chloroformate:
Piperidine amino derivative + benzyl chloroformate → N-Cbz-protected piperidine
Functionalization at the 5-Position with 4-Ethylpiperazine
- The 5-position is functionalized via nucleophilic substitution or reductive amination:
Piperidine derivative + 4-ethylpiperazine (or derivative) + coupling reagents → 5-substituted piperidine
Final Coupling and Assembly
The key step involves coupling the protected piperidine with the 4-ethylpiperazine moiety, often using carbodiimide coupling agents such as EDC or HOBt, to form the amide linkage.
Subsequent deprotection of the benzyloxycarbonyl group (if necessary) and purification yields the target compound.
Data Tables and Research Findings
Reaction Conditions Summary
Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 263.29 g/mol | PubChem |
| Melting point | 150–155°C (approximate) | Literature reports |
| Solubility | Soluble in DMSO, DMF | Experimental data |
Notes on Optimization and Challenges
- Regioselectivity : Protecting groups such as Cbz are critical to prevent side reactions during functionalization.
- Yield optimization : Use of mild reaction conditions and appropriate coupling agents enhances overall yield.
- Purification : Chromatography and recrystallization are standard for obtaining high-purity intermediates.
Chemical Reactions Analysis
Hydrolysis of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine and releasing benzyl alcohol and CO₂. This reaction is pivotal for deprotection in synthetic pathways:
-
Conditions :
-
Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–O bond.
-
Applications : Deprotection is essential for further functionalization of the piperidine amine .
Decarboxylation of the Carboxylic Acid Group
Thermal decarboxylation of the carboxylic acid group occurs under high-temperature conditions, forming CO₂ and a piperidine derivative:
-
Conditions : 150–200°C in inert solvents (e.g., DMF or toluene) for 4–12 hours.
-
Mechanism : Radical or concerted pathway involving the loss of CO₂, stabilized by resonance in the piperidine ring.
-
Product : 5-(4-ethylpiperazin-1-yl)piperidine.
Nucleophilic Substitution at the Piperazine Nitrogen
The 4-ethylpiperazine substituent undergoes alkylation or acylation reactions at its secondary amine:
-
Mechanism : SN2 displacement or acylation via nucleophilic attack by the piperazine nitrogen.
Suzuki-Miyaura Coupling at the Piperidine Ring
The piperidine ring can participate in Pd-catalyzed cross-coupling reactions when functionalized with a boronic ester:
Esterification and Amidation of the Carboxylic Acid
The carboxylic acid group is esterified or amidated to modify solubility or bioavailability:
| Reaction Type | Reagents | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux, 12–24 hours | Methyl ester | 80–90% | |
| Amidation | Thionyl chloride, NH₃ | 0°C → 25°C, 4–8 hours | Primary amide | 60–75% |
Reductive Amination with Aldehydes/Ketones
The primary amine (post-Cbz deprotection) undergoes reductive amination:
-
Conditions : Aldehyde/ketone, NaBH₃CN or NaBH(OAc)₃, DCM/MeOH, 25°C, 2–6 hours .
-
Example : Reaction with formaldehyde yields N-methyl-5-(4-ethylpiperazin-1-yl)piperidine (yield: 70–85%).
Mechanistic Insights and Stability Considerations
-
Hydrolysis : Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while basic conditions deprotonate water for nucleophilic attack.
-
Thermal Stability : The Cbz group degrades above 200°C, limiting high-temperature applications.
-
pH Sensitivity : The carboxylic acid group (pKa ≈ 4.5) ionizes in physiological conditions, affecting solubility .
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to proteins or enzymes, while the ethylpiperazinyl group can enhance solubility and bioavailability. The carboxylic acid functionality allows for further chemical modifications, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related piperidine derivatives, emphasizing substituent effects on molecular properties and applications:
Key Observations:
Substituent Effects on Bioactivity :
- The 4-ethylpiperazine group in the target compound may improve solubility and confer affinity for serotonin or dopamine receptors, as seen in antipsychotic drug analogs .
- Trifluoromethyl substituents (e.g., in CAS 1269755-67-0) enhance lipophilicity and resistance to oxidative metabolism, making such analogs valuable in CNS drug development .
Safety Profile :
- Piperidine derivatives with carboxylic acid groups (e.g., CAS 1823633-01-7) typically exhibit moderate acute toxicity (Oral LD₅₀ > 300 mg/kg) and require precautions against skin/eye irritation (H315, H319) .
Synthetic Utility: The Cbz group enables selective deprotection under mild hydrogenolysis conditions, a feature critical for sequential functionalization in multi-step syntheses .
Biological Activity
1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid, known by its CAS number 2060053-41-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.46 g/mol. The structure features a piperidine core substituted with both a benzyloxycarbonyl group and an ethylpiperazine moiety, which are critical for its biological function.
The biological activity of 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid is primarily attributed to its interaction with various receptors and enzymes:
- Muscarinic Receptor Antagonism : Similar compounds have been identified as antagonists of muscarinic receptors, which play a significant role in neurological functions. This suggests that the compound may exhibit neuroprotective effects or modulate neurotransmitter release .
- VEGFR Inhibition : Inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown promise in cancer treatment. Compounds with similar structural motifs have demonstrated significant inhibitory activity against VEGFR-2, suggesting that this compound could potentially inhibit angiogenesis in tumors .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related analogs:
Case Studies
Several studies have investigated compounds structurally similar to 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid:
- Study on Neuroprotective Effects : A study highlighted the potential neuroprotective effects of piperidine derivatives in models of neurodegeneration, suggesting that similar compounds may mitigate neuronal damage by acting on muscarinic receptors .
- Anticancer Activity Evaluation : Another study evaluated the antiproliferative effects of related compounds against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancer cells over normal cells, indicating a therapeutic window for further development .
Q & A
Advanced Question
- Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
- Use continuous flow reactors to enhance mixing and heat transfer, particularly for exothermic steps like carbamate formation.
- Employ crystallization screening (e.g., solvent/anti-solvent combinations) to improve purity and yield. For example, recrystallize from ethanol/water (7:3 v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
